Hydroxyde de triméthylétain

Vue d'ensemble

Description

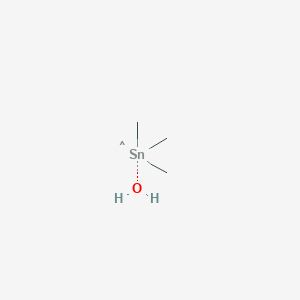

Trimethyltin hydroxide is an organotin compound with the chemical formula C3H10OSn. It is a colorless, white crystalline solid that is soluble in water and many organic solvents. This compound is known for its use in various chemical reactions and its applications in scientific research.

Applications De Recherche Scientifique

Overview

Trimethyltin hydroxide (TMT) is an organotin compound with the formula CHOSn, known for its diverse applications in scientific research, particularly in chemistry and biology. This article explores its applications, detailing its role in various chemical reactions, biological studies, and potential medical uses.

Chemical Synthesis Applications

1. Synthesis of Modified Thymines

- TMT is utilized in the synthesis of modified thymines, which serve as inhibitors of ribonuclease A. This application is significant for developing molecular tools in biochemical research.

2. Hydrolysis Reactions

- TMT has been shown to effectively hydrolyze esters to form carboxylic acids. This reaction is valuable in organic synthesis, allowing for selective transformations under mild conditions .

3. Formation of Trialkyltin Derivatives

- The compound reacts with 2,2-disubstituted benzothiazolines to form trialkyltin derivatives of sulfur-containing Schiff base complexes. This property is leveraged in the design of novel compounds with specific functionalities.

Biological and Medical Applications

1. Neurotoxicology Studies

- TMT is widely used as a prototypical neurotoxicant in both in vivo and in vitro studies. Research indicates that it can induce neurotoxic effects, making it a model for studying neuronal death and neuroinflammation mechanisms . For example, studies have shown that TMT administration leads to significant morphological changes in neuronal structures, particularly affecting the hippocampus and other brain regions .

2. Enzyme Activity Modulation

- Research has demonstrated that TMT affects ornithine decarboxylase (ODC) activity in various brain regions, indicating its role in modulating key metabolic pathways associated with neurotoxicity . This modulation can have implications for understanding neurodegenerative diseases and developing therapeutic strategies.

3. Potential Drug Development

- The compound's ability to act as a precursor for synthesizing biologically active molecules positions it as a candidate for drug development. Its derivatives are being explored for potential therapeutic applications against various diseases.

Case Studies

1. Ototoxicity Research

- A study involving adult male CD-1 mice demonstrated that a single intraperitoneal injection of TMT led to ototoxic damage, providing insights into the cellular mechanisms underlying sensory cell loss in the vestibular system . The methodology included immunohistochemical assays to assess hair cell counts and synaptic integrity.

2. Neurotoxicity Assessment

Mécanisme D'action

Target of Action

Trimethyltin hydroxide (TMT) is an organotin compound that exhibits neurotoxicant effects selectively localized in the limbic system, especially marked in the hippocampus . It has been employed as a prototypical neurotoxicant, both in vivo and in vitro, allowing for a deeper interrogation into possible cellular mechanisms of action . The primary targets of TMT are the granular neurons of the dentate gyrus or the pyramidal cells of the Cornu Ammonis .

Mode of Action

The mode of action of TMT involves its interaction with these neuronal cells, leading to selective neuronal death . This compound is also used in the synthesis of modified thymines, which are useful as inhibitors of RNase A . It is also used in the preparation of ketoheterocycle inhibitors of fatty acid amide inhibitors .

Biochemical Pathways

It is known that tmt-induced neurodegeneration is a complex event involving different pathogenetic mechanisms, which include neuroinflammation, intracellular calcium overload, and oxidative stress .

Pharmacokinetics

It is known that tmt is soluble in water , which suggests that it could be readily absorbed and distributed in the body.

Result of Action

The result of TMT’s action is selective neuronal death, specifically localized in the limbic system and especially marked in the hippocampus . This leads to spontaneous tremors and occasional seizures, which accompany the histopathological effects of TMT on the limbic system in a dose-dependent manner .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TMT. For instance, it is very toxic to aquatic life with long-lasting effects . It is also air sensitive and will likely be mobile in the environment due to its water solubility . Therefore, the environment in which TMT is used or disposed of can significantly impact its action and effects.

Analyse Biochimique

Biochemical Properties

Trimethyltin hydroxide is used in the synthesis of modified thymines, which is useful as inhibitors of RNase A . It is also used in the preparation of ketoheterocycle inhibitors of fatty acid amide inhibitors . It reacts with 2,2-disubstituted benzothiazolines to form trialkyltin derivatives of sulphur containing Schiff base complexes .

Cellular Effects

Trimethyltin hydroxide has been shown to have significant effects on various types of cells and cellular processes . In animal models, it has been shown to cause neurobehavioral changes . Both trimethyltin hydroxide and dimethyltin exposure in rats significantly lowered the blood potassium level .

Molecular Mechanism

It has been employed as a prototypical neurotoxicant, both in vivo and in vitro, allowing for a deeper interrogation into possible cellular mechanisms of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimethyltin hydroxide have been observed to change over time . EEG studies showed delta wave activity over the left hemisphere and bilateral slowing, with a left temporal emphasis .

Dosage Effects in Animal Models

The effects of trimethyltin hydroxide vary with different dosages in animal models . The cumulative toxic coefficient factor of trimethyltin hydroxide was 1.7 in rats versus 3.8 in mice, suggesting a high cumulative risk for rats and a moderate risk for mice .

Metabolic Pathways

The specific metabolic pathways that trimethyltin hydroxide is involved in are not well defined. It has been shown to accumulate in the body, posing a risk for workers chronically exposed to a low dose of trimethyltin hydroxide .

Transport and Distribution

It has been shown to accumulate in the body, suggesting that it may interact with transporters or binding proteins .

Subcellular Localization

The subcellular localization of trimethyltin hydroxide is not well defined. Retinal neurons from rats acutely intoxicated with trimethyltin hydroxide showed subcellular pathologic alterations in all three cellular layers of the sensory retina .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trimethyltin hydroxide can be synthesized through the hydrolysis of trimethyltin chloride. The reaction involves treating trimethyltin chloride with water, resulting in the formation of trimethyltin hydroxide and hydrochloric acid:

(CH3)3SnCl+H2O→(CH3)3SnOH+HCl

Industrial Production Methods

Industrial production of trimethyltin hydroxide typically involves the same hydrolysis reaction but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

Trimethyltin hydroxide undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with halogenating agents such as hydrogen chloride or thionyl chloride to form trimethyltin chloride.

Hydrolysis Reactions: It can hydrolyze esters to form carboxylic acids.

Complex Formation: It reacts with 2,2-disubstituted benzothiazolines to form trialkyltin derivatives of sulfur-containing Schiff base complexes.

Common Reagents and Conditions

Hydrogen Chloride: Used in substitution reactions to form trimethyltin chloride.

Thionyl Chloride: Another reagent used for substitution reactions.

Water: Used in hydrolysis reactions.

Major Products Formed

Trimethyltin Chloride: Formed from substitution reactions.

Carboxylic Acids: Formed from hydrolysis reactions.

Trialkyltin Derivatives: Formed from complex formation reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyltin Hydroxide: Another organotin compound with similar properties but different toxicity levels.

Tributyltin Hydroxide: Known for its use as a biocide and its high toxicity.

Triphenyltin Hydroxide: Used in agriculture as a fungicide.

Uniqueness

Trimethyltin hydroxide is unique due to its specific applications in scientific research, particularly in the synthesis of modified thymines and ketoheterocycle inhibitors. Its neurotoxic effects also make it a valuable model for studying neuronal death and neuroinflammation.

Activité Biologique

Trimethyltin hydroxide (TMT) is a well-documented organotin compound known for its neurotoxic effects. It has been widely studied due to its selective toxicity towards the central nervous system, particularly affecting the limbic system. This article reviews the biological activity of TMT, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Trimethyltin hydroxide exerts its biological effects primarily through neurotoxicity. The compound interferes with neurotransmitter systems and induces oxidative stress in neuronal tissues. Key mechanisms include:

- Inhibition of Ornithine Decarboxylase (ODC) : TMT affects ODC activity, an enzyme crucial for polyamine synthesis involved in cell growth and differentiation. Studies have shown that low doses of TMT decrease ODC activity in specific brain regions like the hippocampus and caudate nucleus, while higher doses can initially increase ODC levels before returning to baseline .

- Neurotoxic Effects : TMT selectively damages neurons in the limbic system, including the hippocampus and amygdala. This damage is associated with behavioral changes such as altered motor activity and cognitive deficits .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of TMT:

Case Studies

Several case studies highlight the implications of TMT exposure:

- Neurotoxicity in Animal Models : In a controlled study on C57BL/6N mice, TMT was administered at varying doses to assess its neurotoxic effects. Mice receiving a dose of 3 mg/kg exhibited significant behavioral changes and morphological damage in the hippocampus and brain stem, correlating with increased ODC activity shortly after treatment but returning to normal levels within a week .

- Human Poisoning Cases : Reports of human poisoning due to TMT exposure have underscored its toxicity. Symptoms often include neurological impairments consistent with those observed in animal studies. The selectivity for limbic structures suggests a potential for long-term cognitive deficits following acute exposure .

- Environmental Impact Studies : Research has shown that TMT also poses risks to aquatic organisms, affecting species such as Daphnia magna and Artemia franciscana. These studies reveal that organotin compounds can disrupt endocrine functions in non-target species, raising concerns about their environmental persistence and bioaccumulation .

Research Findings

Recent investigations into the biological activity of TMT have yielded important insights:

- Neurotransmitter Systems : TMT's impact on neurotransmitter systems has been linked to alterations in signaling pathways that regulate neuronal survival and function. This disruption can lead to neurodegenerative processes over time .

- Oxidative Stress : The compound induces oxidative stress, contributing to cellular damage and apoptosis in neuronal tissues. The generation of reactive oxygen species (ROS) following TMT exposure highlights the need for antioxidants as potential therapeutic agents against its toxic effects .

Propriétés

InChI |

InChI=1S/3CH3.H2O.Sn/h3*1H3;1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABRYPURASNHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032240 | |

| Record name | Trimethyltin hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-24-6 | |

| Record name | Trimethyltin hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyltin hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyltin hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLTIN HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10ALT8DJ2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trimethyltin hydroxide?

A1: The molecular formula of trimethyltin hydroxide is (CH3)3SnOH, and its molecular weight is 182.83 g/mol.

Q2: What is intriguing about the crystal structure of trimethyltin hydroxide?

A2: Trimethyltin hydroxide exhibits a remarkable structural complexity. At room temperature, it exists as a superstructure with eight-fold periodicity along the c-axis (Z' = 4). This unusual structure arises from a distorted zigzag arrangement of polymeric chains linked by Sn–O–Sn bridges. [, ] Interestingly, at lower temperatures (below 160 K), the compound undergoes a phase transition to a simpler, more symmetrical structure with Z' = 1. [, ]

Q3: What spectroscopic techniques are useful for characterizing trimethyltin hydroxide?

A3: Several spectroscopic methods provide valuable information about trimethyltin hydroxide:

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups and analyze the coordination mode of the carboxylate ligands in organotin(IV) derivatives. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 119Sn NMR spectroscopy are crucial for structural elucidation, providing information about the chemical environment of the nuclei and the dynamics of the molecule in solution. [, ]

- 119Sn Mössbauer spectroscopy: This technique offers insights into the coordination geometry and oxidation state of the tin atom. []

Q4: How does trimethyltin hydroxide exert its neurotoxic effects?

A4: Trimethyltin hydroxide primarily targets the hippocampus, a brain region crucial for learning and memory. [, , , , , , , ] While the exact mechanism is not fully understood, research suggests it may involve:

- Induction of oxidative stress and inflammation: Trimethyltin hydroxide exposure elevates pro-inflammatory cytokines like TNFα, IL-1α, and IL-6 in the hippocampus, potentially contributing to neuronal death. [, , , ]

- Disruption of calcium homeostasis: Altered expression of genes involved in calcium regulation has been observed in the hippocampus following trimethyltin hydroxide exposure. []

- Mitochondrial dysfunction: Recent research suggests that trimethyltin hydroxide might induce mitochondrial dysfunction and activate the NLRP3 inflammasome, leading to the processing of mature IL-1β and amplifying the inflammatory response. []

Q5: What are the behavioral and developmental effects of trimethyltin hydroxide exposure in animal models?

A5: Studies in rat pups have shown that postnatal exposure to trimethyltin hydroxide leads to:

- Developmental neurotoxicity: Reduced growth, impaired motor function, and decreased brain weight are observed. [, ]

- Behavioral alterations: Hyperactivity, impaired learning and memory, and altered startle response are documented. [, , ]

Q6: How can trimethyltin hydroxide be used in organic synthesis?

A6: Trimethyltin hydroxide has shown utility in several synthetic applications:

- Cleavage of protecting groups: It effectively cleaves the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group from alcohols, thiols, and amines under mild, non-reducing conditions. [] This method offers high chemoselectivity, tolerating various sensitive functionalities.

- Hydrolysis of esters: Trimethyltin hydroxide is a mild and selective reagent for hydrolyzing methyl esters, particularly useful for deprotecting carboxylic acids in peptide synthesis. [, , , , , ]

- Transesterification reactions: Butylstannonic acid, another organotin compound, serves as a catalyst for transesterification of carboxylic esters, expanding the synthetic utility of this class of compounds. []

Q7: What are the environmental concerns associated with trimethyltin hydroxide?

A7: Trimethyltin compounds, including the hydroxide, are known environmental contaminants. Their use in marine antifouling paints has led to significant contamination of aquatic ecosystems. [] They can accumulate in sediments and biomagnify in food webs, posing risks to aquatic organisms. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.